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Compound of Interest

Compound Name: Chromium boride (Cr2B)

Cat. No.: B077157

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the crystallographic
determination of Chromium Boride (Cr2B). It details the known crystal structures, outlines the
experimental methodologies for their characterization, and presents the relevant data in a clear,
comparative format. This document is intended to serve as a core resource for professionals in
materials science and related fields.

Introduction to the CrzB Crystal Structure

Chromium boride (CrzB) is a refractory ceramic material known for its high hardness, strength,
and thermal stability. These properties are intrinsically linked to its atomic arrangement. CrzB is
known to crystallize in at least two distinct structures: a tetragonal phase and an orthorhombic
phase. The precise determination of these crystal structures is paramount for understanding
their material properties and for the rational design of new materials.

Crystallographic Data of Cr2B

The crystallographic parameters for the two primary phases of Cr2B are summarized below for
easy comparison. These values are critical for phase identification and for theoretical modeling
of the material's behavior.

Table 1: Crystallographic Data for Tetragonal Crz2B
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Parameter Value Reference
Crystal System Tetragonal [1]
Space Group [4/mcm [1]
International Number 140 [1]
Lattice Constant (a) 511 A [1]
Lattice Constant (b) 511 A [1]
Lattice Constant (c) 4.24 A [1]
Lattice Angle (o) 90.00° [1]
Lattice Angle (B) 90.00° [1]
Lattice Angle (y) 90.00° [1]
Unit Cell Volume 110.84 As [1]

Wyckoff
Element X y z Reference
Symbol
4a B 0 0 0.75 [1]
8h Cr 0.665642 0.834358 0.5 [1]

Table 3: Crystallographic Data for Orthorhombic Cr2B
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Parameter Value Reference
Crystal System Orthorhombic
Space Group Fddd
International Number 70

Lattice Constant (a) 8.171 A
Lattice Constant (b) 7.598 A
Lattice Constant (c) 4.234 A
Lattice Angle (a) 90.00°

Lattice Angle (B) 90.00°

Lattice Angle (y) 90.00°

Unit Cell Volume 262.86 A3

Wyckoff
Element X y z Reference
Symbol
8a B 0.125 0.125 0.125
16e Cr 0.375 0.125 0.125

Experimental Protocols for Crystal Structure
Determination

The determination of the Cr2B crystal structure is typically achieved through powder X-ray
diffraction (XRD) coupled with Rietveld refinement. Below are detailed methodologies for the
synthesis of Cr2B powder and its subsequent crystallographic analysis.

Synthesis of Cr2B Powder

A common method for synthesizing chromium boride powders is through solid-state reaction or
powder metallurgy.
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Protocol:

Precursor Materials: High-purity chromium powder (Cr, >99.5%) and amorphous boron
powder (B, >99%) are used as starting materials.

Stoichiometric Mixing: The powders are weighed and mixed in a 2:1 atomic ratio of Cr to B.

Milling: The powder mixture is ball-milled for several hours in an inert atmosphere (e.qg.,
argon) to ensure homogeneous mixing and to increase reactivity.

Compaction: The milled powder is uniaxially pressed into pellets.

Sintering: The pellets are sintered in a tube furnace under a continuous flow of high-purity
argon gas. A typical sintering profile involves heating to 1100-1400 °C and holding for 2-4
hours.

Cooling and Pulverization: The furnace is slowly cooled to room temperature. The resulting
sintered pellets are then crushed and ground into a fine powder using an agate mortar and
pestle for XRD analysis.[2][3]

Powder X-ray Diffraction (XRD) Analysis
The synthesized Crz2B powder is analyzed using a powder X-ray diffractometer to obtain a
diffraction pattern.

Protocol:

o Sample Preparation: A small amount of the fine Cr2B powder is packed into a sample holder.
Care is taken to create a flat, smooth surface to minimize preferred orientation effects.[2][4]

[5]

e Instrument Setup: A standard Bragg-Brentano geometry diffractometer equipped with a Cu
Ka radiation source (A = 1.5406 A) is typically used.

» Data Collection: The XRD pattern is collected over a 20 range of 20° to 80° with a step size
of 0.02° and a dwell time of 1-2 seconds per step.
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e Phase Identification: The collected diffraction pattern is compared with standard diffraction
patterns from databases like the International Centre for Diffraction Data (ICDD) to identify
the crystalline phases present in the sample.

Rietveld Refinement

Rietveld refinement is a powerful technique used to refine the crystal structure parameters by
fitting a calculated diffraction pattern to the experimental data.

Protocol:

Software: Specialized software such as GSAS, FullProf, or TOPAS is used for the
refinement.

« Initial Model: An initial structural model is created based on the identified phase (tetragonal
or orthorhombic CrzB). This includes the space group, approximate lattice parameters, and

atomic positions.

o Refinement Strategy: A sequential refinement of parameters is performed. This typically
starts with the scale factor and background parameters, followed by the unit cell parameters,
peak profile parameters (e.g., Caglioti parameters U, V, W), and finally the atomic
coordinates and isotropic displacement parameters.

o Goodness-of-Fit: The quality of the refinement is assessed by monitoring the goodness-of-fit
indicator (x?) and the weighted profile R-factor (Rwp). A successful refinement results in a
good visual fit between the calculated and observed patterns and low R-factors.[6]

Visualized Workflows

The following diagrams illustrate the key workflows in the determination of the Cr2B crystal
structure.
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Cr2B Powder Synthesis
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Caption: Workflow for the synthesis of Cr2B powder.
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Crystal Structure Determination
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Caption: Workflow for XRD analysis and Rietveld refinement.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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